molecular formula C4H9F2N B13434506 3,3-Difluoro-2-methylpropan-1-amine

3,3-Difluoro-2-methylpropan-1-amine

Cat. No.: B13434506
M. Wt: 109.12 g/mol
InChI Key: VIJYKDCSCUREMN-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two fluorine atoms and a methyl group attached to a propane backbone with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,3-Difluoro-2-methylpropan-1-ol with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated amines.

Scientific Research Applications

3,3-Difluoro-2-methylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Difluoro-2-methylpropan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-methylpropan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring high chemical stability and specific reactivity patterns.

Properties

Molecular Formula

C4H9F2N

Molecular Weight

109.12 g/mol

IUPAC Name

3,3-difluoro-2-methylpropan-1-amine

InChI

InChI=1S/C4H9F2N/c1-3(2-7)4(5)6/h3-4H,2,7H2,1H3

InChI Key

VIJYKDCSCUREMN-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(F)F

Origin of Product

United States

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